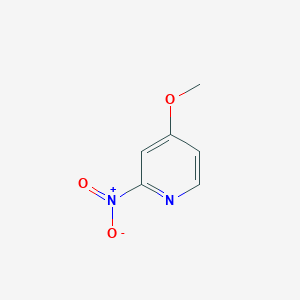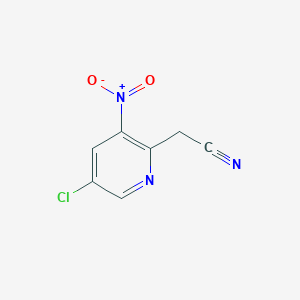
Methyl 2-amino-4-phenylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-4-phenylhexanoate is a chemical compound with the molecular formula C13H19NO2 It is known for its unique structure, which includes an amino group, a phenyl group, and a hexanoate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-phenylhexanoate typically involves the reaction of 2-amino-4-phenylhexanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced purification methods ensures the production of high-purity compounds suitable for various applications .
化学反応の分析
Types of Reactions: Methyl 2-amino-4-phenylhexanoate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Methyl 2-amino-4-phenylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
作用機序
The mechanism of action of Methyl 2-amino-4-phenylhexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
2-Amino-4-phenylbutanoate: Similar structure but with a shorter carbon chain.
Methyl 2-amino-4-phenylbutanoate: Similar ester but with a shorter carbon chain.
2-Amino-4-phenylpentanoate: Similar structure but with a different carbon chain length
Uniqueness: Methyl 2-amino-4-phenylhexanoate is unique due to its specific carbon chain length and the presence of both an amino group and a phenyl group. This combination of functional groups and chain length provides distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
methyl 2-amino-4-phenylhexanoate |
InChI |
InChI=1S/C13H19NO2/c1-3-10(9-12(14)13(15)16-2)11-7-5-4-6-8-11/h4-8,10,12H,3,9,14H2,1-2H3 |
InChIキー |
FCBQRXCQYSIGFO-UHFFFAOYSA-N |
正規SMILES |
CCC(CC(C(=O)OC)N)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime](/img/structure/B12971017.png)











